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Foreword

This guide serves as a comprehensive technical resource on the Nuclear Magnetic Resonance
(NMR) spectral data of ethyltriphenyltin (PhsSnEt). As a Senior Application Scientist, the aim
is to provide not just raw data, but a deeper understanding of the structural information that can
be gleaned from tH, 13C, and °Sn NMR spectroscopy. This document is structured to offer
both a quick reference for experienced researchers and a detailed explanation for those less
familiar with the nuances of organotin NMR. The causality behind spectral features and the
logic of experimental design are emphasized to ensure scientific integrity and practical utility.

Introduction to Ethyltriphenyltin and the
Significance of NMR Spectroscopy

Ethyltriphenyltin, a tetraorganotin compound, possesses a tin atom bonded to three phenyl
groups and one ethyl group. Its molecular structure presents a fascinating case for NMR
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analysis, offering distinct signals for the aromatic and aliphatic moieties, and direct observation
of the metal center through 11°Sn NMR.

NMR spectroscopy is an indispensable tool for the structural elucidation of organometallic
compounds like ethyltriphenyltin. It provides precise information about the chemical
environment of magnetically active nuclei. For ethyltriphenyltin, the key nuclei of interest are:

o 1H (Proton): Reveals the arrangement of hydrogen atoms in the ethyl and phenyl groups.
e 13C (Carbon-13): Provides insights into the carbon skeleton of the molecule.

e 1195n (Tin-119): Offers direct information about the electronic environment and coordination
number of the tin atom.[1]

The analysis of chemical shifts (8), scalar coupling constants (J), and signal multiplicities allows
for the unambiguous assignment of each resonance and provides a detailed picture of the
molecule's connectivity and stereochemistry.

Molecular Structure and NMR-Active Nuclei

The structure of ethyltriphenyltin is fundamental to understanding its NMR spectra. The tin
atom is tetrahedrally coordinated, bonded to the a-carbon of the ethyl group and the ipso-
carbons of the three phenyl rings.

Caption: Molecular structure of ethyltriphenyltin.

'H NMR Spectral Data

The *H NMR spectrum of ethyltriphenyltin is characterized by signals corresponding to the
ethyl and phenyl protons. The ethyl group protons exhibit a characteristic quartet and triplet
pattern due to spin-spin coupling, while the phenyl protons appear as complex multiplets.

Table 1: *H NMR Spectral Data for Ethyltriphenyltin
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] ) Coupling Tin Satellites

. Chemical Shift L

Assignment Multiplicity Constant (J, (J(**°Sn-H),
(3, ppm)
Hz) Hz)

CHz (Ethyl) ~1.4 Quartet (q) 3JH-H)=7.5 2J(Sn-H) =68.0
CHs (Ethyl) ~1.2 Triplet (t) 3J(H-H)=7.5 3J(Sn-H) = 58.0
Phenyl-H (ortho, Not typicall

Y ~7.2-7.6 Multiplet (m) - ypicaly
meta, para) resolved

Interpretation and Causality:

o Ethyl Group Resonances: The methylene (CHz) protons are adjacent to a methyl (CHs)
group with three equivalent protons, resulting in a quartet (n+1 = 3+1 = 4). The methyl
protons are adjacent to a methylene group with two equivalent protons, leading to a triplet
(n+1 = 2+1 = 3). The downfield shift of the CH2z group compared to the CHs group is due to
the deshielding effect of the electropositive tin atom.

e Phenyl Group Resonances: The protons on the three phenyl rings are chemically similar,
leading to overlapping signals in the aromatic region of the spectrum.

» Tin Satellites: The coupling between the tin isotopes (11’Sn and 11°Sn) and the ethyl protons
gives rise to satellite peaks flanking the main resonances. The magnitude of the two-bond
tin-proton coupling (3J(Sn-H)) is typically larger than the three-bond coupling (3J(Sn-H)).
These coupling constants are valuable for confirming the presence of the tin-ethyl bond.

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of ethyltriphenyltin.
The spectrum will show distinct signals for the ethyl carbons and the four different types of
carbons in the phenyl groups (ipso, ortho, meta, and para).

Table 2: 13C NMR Spectral Data for Ethyltriphenyltin
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Coupling Constant

Assignment Chemical Shift (o, ppm) (3(9Sn-1C), Hz)
CHz (Ethyl) ~10-15 1J(Sn-C) = 330
CHs (Ethyl) ~15-20 2J(Sn-C) = 40
C-ipso (Phenyl) ~140-145 1J(Sn-C) = 450-500
C-ortho (Phenyl) ~135-140 2J(Sn-C) = 45-50
C-meta (Phenyl) ~125-130 3J(Sn-C) = 60-65
C-para (Phenyl) ~128-132 4J(Sn-C) = 10-15

Interpretation and Causality:

o Chemical Shifts: The chemical shifts of the phenyl carbons follow a predictable pattern based
on their substitution and distance from the tin atom. The ipso-carbon, directly attached to tin,
is significantly downfield.

e Tin-Carbon Coupling: The magnitude of the one-bond tin-carbon coupling constant (*J(Sn-
C)) is a sensitive indicator of the hybridization of the tin-carbon bond and the electronic
environment of the tin atom. The larger 1J(Sn-C) for the ipso-carbon compared to the ethyl a-
carbon reflects the greater s-character in the Sn-C(phenyl) bond. The multi-bond tin-carbon
couplings provide further structural confirmation.

119Sn NMR Spectral Data

The 119Sn NMR spectrum provides a direct window into the electronic environment of the tin
nucleus. For tetraorganotin compounds like ethyltriphenyltin, the chemical shift is sensitive to
the nature of the organic groups attached.

Table 3: 119Sn NMR Spectral Data for Ethyltriphenyltin

Nucleus Chemical Shift (6, ppm)

19Sn ~-50 to -60
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Interpretation and Causality:

The 11°Sn chemical shift of approximately -55 ppm is characteristic of a tetra-coordinated tin
atom in a tetraorganotin compound. The shielding of the tin nucleus is influenced by the
electron-donating or withdrawing properties of the attached groups. The combination of three
phenyl groups and one ethyl group results in the observed chemical shift. The coordination
number and the electronic environment around the tin atom are the primary factors influencing
the 11°Sn chemical shift.[1] Any deviation from this value could indicate changes in
coordination, such as solvent interaction or the presence of impurities.

Experimental Protocol for NMR Sample Preparation
and Data Acquisition

To obtain high-quality NMR spectra of ethyltriphenyltin, a standardized and carefully executed
experimental protocol is crucial.

Materials:

Ethyltriphenyltin sample

Deuterated chloroform (CDCIs) or another suitable deuterated solvent

5 mm NMR tubes

Pipettes

Vortex mixer

Step-by-Step Methodology:
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of ethyltriphenyltin for tH NMR and 50-100
mg for 13C and 12°Sn NMR into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
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o Gently vortex the vial until the sample is completely dissolved.

e Transfer to NMR Tube:

o Using a clean pipette, transfer the solution to a 5 mm NMR tube.

o Ensure the solvent height in the tube is sufficient to be within the detection region of the
NMR probe (typically around 4-5 cm).

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity and resolution.

o

Acquire the 1H, 13C, and 11°Sn NMR spectra using standard acquisition parameters. For
1195n, a reference compound such as tetramethyltin (MeaSn) is typically used (6 = 0 ppm).

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed overview of the tH, 13C, and 1°Sn NMR spectral data
of ethyltriphenyltin. By understanding the principles behind chemical shifts and coupling
constants, researchers can confidently utilize NMR spectroscopy for the structural
characterization and purity assessment of this and related organotin compounds. The provided
experimental protocol serves as a reliable starting point for obtaining high-quality data. The
combination of these three NMR techniques offers a powerful and comprehensive approach to
the analysis of ethyltriphenyltin in various research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Heteronuclear double resonance: 119Sn-13C spin—spin coupling in organotin compounds
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing)
[pubs.rsc.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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